molecular formula C23H17FN4O B5982172 N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide

N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide

Cat. No.: B5982172
M. Wt: 384.4 g/mol
InChI Key: ZASBSYJNIJIVTA-UHFFFAOYSA-N
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Description

N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of fluorophenyl and phenylpyrimidinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide typically involves the condensation of 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide oxide, while reduction may produce N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide hydride .

Mechanism of Action

The mechanism of action of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide oxide
  • N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide hydride
  • N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide thiol

Uniqueness

N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide is unique due to its specific combination of fluorophenyl and phenylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)25-23(26-21)28-27-22(29)18-9-5-2-6-10-18/h1-15H,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBSYJNIJIVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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